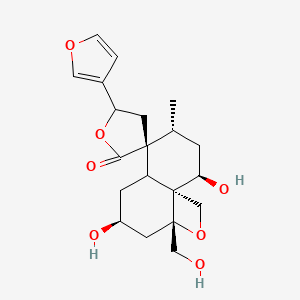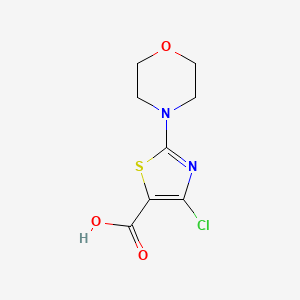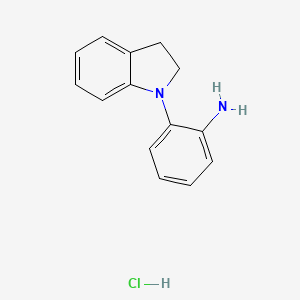![molecular formula C17H22N2O3 B2583149 N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide CAS No. 2411246-40-5](/img/structure/B2583149.png)
N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMY-14802 is a synthetic compound that was first synthesized in the 1990s. It belongs to the class of morpholine derivatives and has been shown to have potential applications in scientific research. The compound is of interest to researchers due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
BMY-14802 acts as a selective antagonist of the dopamine D4 receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and reward. By blocking the activity of this receptor, BMY-14802 can modulate the effects of dopamine and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
BMY-14802 has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that the compound can modulate the activity of the dopaminergic system, which is involved in the regulation of mood, motivation, and reward. BMY-14802 has also been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including schizophrenia and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BMY-14802 in lab experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to study the specific effects of dopamine on this receptor without interfering with other neurotransmitter systems. However, one limitation of using BMY-14802 is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on BMY-14802. One area of interest is the development of more selective and potent dopamine D4 receptor antagonists. This could lead to the development of new therapeutic agents for the treatment of psychiatric disorders. Another potential direction is the study of the effects of BMY-14802 on other neurotransmitter systems, which could provide insights into the mechanisms of action of various drugs and neurotransmitters. Finally, further research is needed to explore the potential side effects and safety profile of BMY-14802, particularly in human subjects.
Synthesis Methods
BMY-14802 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. The compound can be obtained in high purity and yield through careful optimization of the reaction conditions.
Scientific Research Applications
BMY-14802 has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. The compound has been shown to have an affinity for certain receptors in the brain, which makes it useful for studying the mechanisms of action of various drugs and neurotransmitters.
properties
IUPAC Name |
N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-6-16(21)18-12-17(13-20)14-22-10-9-19(17)11-15-7-4-3-5-8-15/h3-5,7-8,20H,9-14H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHRFMVMCAYRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(COCCN1CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2583066.png)
![Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride](/img/structure/B2583067.png)

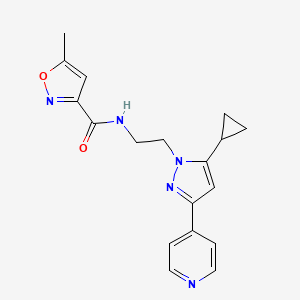

![Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate](/img/structure/B2583073.png)

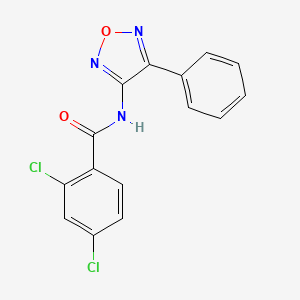


![Diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2583083.png)
